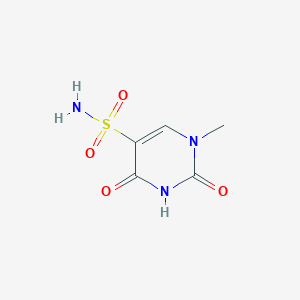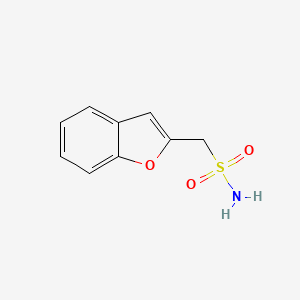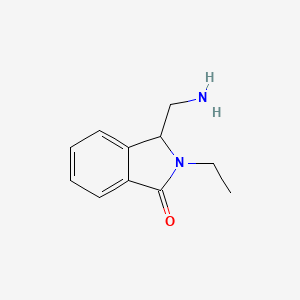
3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 2-ethyl-2,3-dihydro-1H-isoindol-1-one with formaldehyde and ammonia or an amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as heating, stirring, and purification through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the selection of solvents and catalysts plays a crucial role in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the aminomethyl group under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted isoindolones.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in covalent bonding with certain enzymes or receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one
- 3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-2-one
- 3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-3-one
Comparison: Compared to similar compounds, 3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern and the presence of the aminomethyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
3-(aminomethyl)-2-ethyl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H14N2O/c1-2-13-10(7-12)8-5-3-4-6-9(8)11(13)14/h3-6,10H,2,7,12H2,1H3 |
InChI-Schlüssel |
XZPSCVXDSWWWBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(C2=CC=CC=C2C1=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13199263.png)
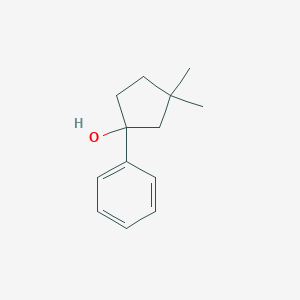
![N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B13199275.png)
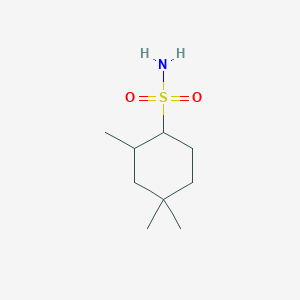
![Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13199287.png)
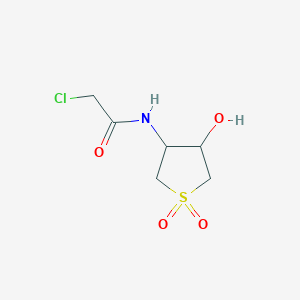
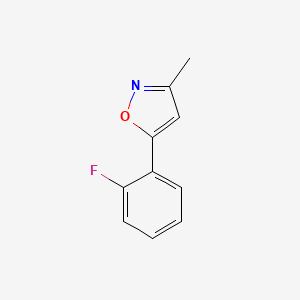
![Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199310.png)
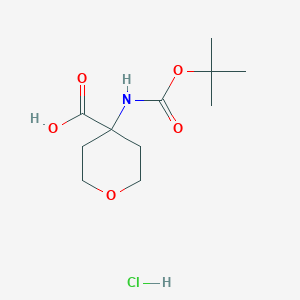
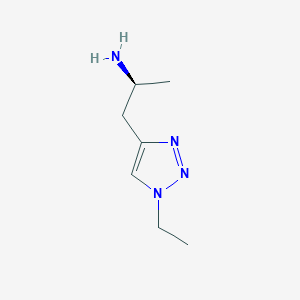

![(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine](/img/structure/B13199340.png)
